3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Overview
Description
3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a carbamoylethyl group, and a cyanopropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone.
Addition of the carbamoylethyl group: This step involves the reaction of the pyrazole intermediate with an appropriate carbamoyl chloride.
Formation of the cyanopropenoic acid moiety: This can be achieved through a Knoevenagel condensation reaction involving malononitrile and an aldehyde, followed by subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of anti-inflammatory, anticancer, or antimicrobial agents.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Receptor modulation: By acting as an agonist or antagonist at receptor sites.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the carbamoylethyl and cyanopropenoic acid groups.
3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazole: Similar structure but lacks the cyanopropenoic acid group.
Uniqueness
3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to the presence of both the carbamoylethyl and cyanopropenoic acid groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[1-(3-amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-2-10(7-13)15-12(6-11(8-18)16(23)24)9-21(20-15)5-4-14(19)22/h1-3,6-7,9H,4-5H2,(H2,19,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKSNNDFNVQWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126749 | |
Record name | 3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006442-44-9 | |
Record name | 3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006442-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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